

Application Notes and Protocols for DADLE in In Vivo Mouse Studies

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[D-Ala², D-Leu⁵]-enkephalin (**DADLE**) is a synthetic opioid peptide and a well-established agonist for the delta-opioid receptor (δ-opioid receptor), though it also exhibits some affinity for the mu-opioid receptor.[1] It is widely utilized in neuroscience research to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, and emotional responses.[1] This document provides a comprehensive overview of **DADLE** dosage, administration, and experimental protocols for in vivo studies in mice, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The effective dosage of **DADLE** in mice can vary significantly depending on the route of administration, the specific mouse strain, and the experimental endpoint being measured. The following table summarizes dosages and their observed effects from various studies.



Dosage	Route of Administration	Mouse/Rat Strain	Key Findings	Reference
16 mg/kg	Intraperitoneal (i.p.)	Mice	Promoted motor function recovery after spinal cord injury.	[2]
40 nM	Ex vivo (heart perfusion)	Rabbit	Protected the heart from reperfusion injury.	[3]
100 nM	In vitro (engineered heart tissue)	Rat	Improved recovery of contractile force after hypoxia.	[4]

Note: Much of the available literature focuses on in vitro or ex vivo models, and detailed in vivo dosage data for mice can be limited. The provided data should be used as a starting point, and dose-response studies are highly recommended for any new experimental paradigm.

Experimental Protocols

1. Drug Preparation

- Reconstitution: DADLE is typically supplied as a lyophilized powder. Reconstitute the
 peptide in a suitable sterile solvent. For many in vivo applications, sterile saline (0.9% NaCl)
 is appropriate. For in vitro and some specialized in vivo applications, dimethyl sulfoxide
 (DMSO) may be used as an initial solvent, followed by dilution in saline or a buffer. Ensure
 the final concentration of DMSO is low and does not produce vehicle-specific effects.
- Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

2. Animal Models



- A variety of mouse strains can be used, with C57BL/6 being common in many neuroscience and pharmacology studies. The choice of strain should be guided by the specific research question.
- Ensure all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.

3. Administration Routes

The choice of administration route is critical and will influence the bioavailability, onset, and duration of **DADLE**'s effects.

- Intraperitoneal (i.p.) Injection: This is a common and convenient route for systemic administration.[5][6][7]
 - Procedure: Gently restrain the mouse and inject the **DADLE** solution into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
- Intravenous (i.v.) Injection: This route provides the most rapid and complete systemic distribution.[5][6]
 - Procedure: Typically performed via the tail vein. This requires proper restraint and often warming of the tail to dilate the veins.
- Subcutaneous (s.c.) Injection: This route leads to slower absorption compared to i.p. or i.v. injections.[6]
 - Procedure: The injection is administered into the loose skin, often between the shoulder blades.
- Intracerebroventricular (i.c.v.) Injection: This is a direct central administration route used to bypass the blood-brain barrier and study the central effects of DADLE.
 - Procedure: This is a surgical procedure requiring stereotaxic instrumentation to accurately target a cerebral ventricle.

4. Assessment of Effects



The methods for assessing the effects of **DADLE** will depend on the research focus. Common assessments include:

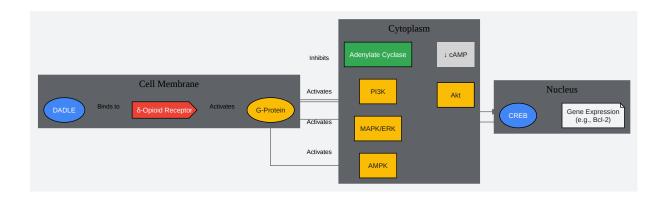
- Analgesia: Hot plate test, tail-flick test, von Frey filaments.
- Neuroprotection: Behavioral tests (e.g., motor function scales), histological analysis of brain tissue, and measurement of biochemical markers of neuronal damage.[2]
- Anxiety and Depression-like Behaviors: Elevated plus maze, open field test, forced swim test, tail suspension test.

Signaling Pathways and Visualizations

DADLE primarily exerts its effects through the activation of the δ -opioid receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.

DADLE Signaling Pathway

The activation of the δ -opioid receptor by **DADLE** can initiate several downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are often associated with cell survival and neuroprotection.[3][8][9] In the context of spinal cord injury, **DADLE** has been shown to act through an AMPK/SIRT1/p38 pathway.[2]





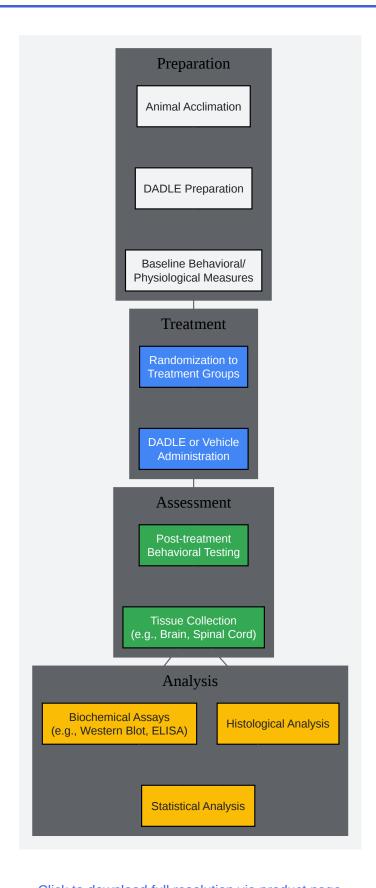
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Caption: **DADLE** signaling pathway upon binding to the δ -opioid receptor.

Experimental Workflow for In Vivo **DADLE** Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of **DADLE** in a mouse model.





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Caption: A generalized experimental workflow for in vivo **DADLE** studies in mice.



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